1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

DPP-4 inhibitor Enantiomer specificity Negative control

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, CAS 1036959-27-9, is the (R)-enantiomer of the DPP-4 inhibitor vildagliptin. It belongs to the cyanopyrrolidine class of dipeptidyl peptidase-4 inhibitors.

Molecular Formula C₁₇H₂₅N₃O₂
Molecular Weight 303.4
CAS No. 1036959-27-9
Cat. No. B1148164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
CAS1036959-27-9
Synonyms(R)-1-(2-(((1r,3S,5R,7S)-3-Hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile;  (2R)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile
Molecular FormulaC₁₇H₂₅N₃O₂
Molecular Weight303.4
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
InChIInChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-Vildagliptin (CAS 1036959-27-9) Matters for Procurement & Analytical Control: A Baseline Overview


1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, CAS 1036959-27-9, is the (R)-enantiomer of the DPP-4 inhibitor vildagliptin [1]. It belongs to the cyanopyrrolidine class of dipeptidyl peptidase-4 inhibitors. The therapeutic agent vildagliptin (CAS 274901-16-5) is exclusively the (S)-enantiomer; the (R)-enantiomer is classified as an enantiomeric impurity and is reported to be pharmacologically inactive against DPP-4 [2]. Its primary utility lies in analytical reference standards, enantiomeric impurity quantification, and as a negative control in DPP-4 inhibition studies .

Why the S-Enantiomer or Other DPP-4 Inhibitors Cannot Substitute for (R)-Vildagliptin (1036959-27-9)


Substituting the (R)-enantiomer with the active (S)-vildagliptin API or another achiral DPP-4 inhibitor fails in analytical and control applications because the (R)-enantiomer serves a distinct orthogonal role. The (S)-enantiomer (CAS 274901-16-5) is a potent DPP-4 inhibitor (IC50 ~2.3–3.5 nM), while the (R)-enantiomer is described as the inactive isomer, lacking meaningful DPP-4 inhibition . This functional inactivity is the key value proposition: it enables unambiguous negative-control experiments where DPP-4 inhibition must be excluded, a capability no other off-the-shelf DPP-4 inhibitor can provide without confounding pharmacological activity . For analytical quality control, pharmacopoeial and regulatory monographs specifically identify the (R)-enantiomer as Impurity A of vildagliptin, making it the only acceptable reference material for system suitability, chiral purity method validation, and enantiomeric impurity quantification in vildagliptin drug substance or finished product [1][2].

Quantitative Comparative Evidence for (R)-Vildagliptin (1036959-27-9) Selection


Functional Inactivity: Quantitative Loss of DPP-4 Inhibition Relative to S-Vildagliptin

The (R)-enantiomer (CAS 1036959-27-9) is explicitly described as the inactive isomer of vildagliptin, in direct contrast to the (S)-enantiomer (CAS 274901-16-5), which inhibits DPP-4 with an IC50 of 3.5 nM in human Caco-2 cells [1]. Multiple vendor technical datasheets consistently classify (R)-vildagliptin as suitable solely for use as an experimental control, with no reported DPP-4 inhibitory activity at the nanomolar concentrations at which the S-enantiomer is fully active . This functional dichotomy is the structural basis for the compound's procurement rationale.

DPP-4 inhibitor Enantiomer specificity Negative control

Regulatory Identity: The Sole Enantiomeric Impurity Reference for Vildagliptin Drug Product QC

In pharmaceutical quality control, (R)-vildagliptin is the designated enantiomeric impurity of vildagliptin drug substance. A reversed-phase chiral HPLC method using a Lux Cellulose-2 column (cellulose tris(3-chloro-4-methylphenylcarbamate)) achieved baseline separation of S- and R-vildagliptin enantiomers, enabling simultaneous quantification of chiral and achiral impurities per ICH guidelines [1]. In capillary electrophoresis studies, native α-cyclodextrin at acidic pH provided complete enantiomeric resolution with a favorable migration order (R-VIL followed by S-VIL), confirming the identity of the R-enantiomer as the impurity peak [2]. The (R)-enantiomer content specification in vildagliptin API is tightly controlled, with published limits such as ≤0.5% for the R-isomer, underscoring that procurement of a characterized R-enantiomer reference is essential for batch release and stability testing [3].

Enantiomeric impurity Reference standard Pharmaceutical QC

Selectivity Context: DPP-4 vs. DPP-8/DPP-9 Discrimination — Why Pharmacological Inactivity Matters for Safety Profiling

The primary pharmacology of (S)-vildagliptin is well-characterized: it inhibits recombinant human DPP-4 with a Ki of 3 nM, DPP-8 with a Ki of 810 nM, and DPP-9 with a Ki of 95 nM, yielding ~270-fold selectivity for DPP-4 over DPP-8 and ~32-fold over DPP-9 [1]. The (R)-enantiomer, as the inactive antipode, provides a critical control for off-target DPP-8/DPP-9 liability studies. Burkey et al. (2008) demonstrated that chronic high-dose (1500 mg/kg/day) (S)-vildagliptin in mice produced plasma concentrations (2279 nM at 24 h) exceeding both DPP-8 and DPP-9 Ki values without reproducing the toxicities (alopecia, thrombocytopenia, mortality) associated with a selective DPP-8/9 inhibitor, confirming that DPP-8/9 inhibition alone does not drive organ toxicity [1]. Including the (R)-enantiomer as an inactive comparator enables dissection of whether any observed cellular or in vivo effects are on-target (DPP-4-dependent) or off-target (DPP-8/DPP-9 or non-specific) [2].

DPP-8 DPP-9 Selectivity profiling Preclinical safety

Multi-Vendor Validation of (R)-Vildagliptin as a Universal Negative Control for In Vitro & In Vivo DPP-4 Studies

At least four independent commercial suppliers—MedChemExpress, GLPBIO, InvivoChem, and PeptideDB—explicitly designate (2R)-vildagliptin as the inactive isomer of vildagliptin and recommend it exclusively as an experimental control, with a convergent purity specification of ≥98% [1][2]. The consistent cross-vendor agreement on its functional inactivity (no DPP-4 IC50 reported in any datasheet, despite all vendors reporting the 3.5 nM IC50 for the S-enantiomer) constitutes a de facto industry consensus. This contrasts with other DPP-4 inhibitor negative controls (e.g., vehicle-only, scrambled peptide) that cannot account for potential non-specific binding, matrix effects, or enantiomer-dependent cellular uptake. The molecular weight (303.40 g/mol) and physicochemical properties (logP, solubility) are identical between R- and S- forms, eliminating pharmacokinetic confounders in cellular or in vivo control experiments .

Experimental control DPP-4 research Pharmacology validation

Priority Application Scenarios for (R)-Vildagliptin (1036959-27-9) Based on Quantitative Evidence


Negative Control for DPP-4 Inhibition Studies in Cellular & In Vivo Pharmacology

Use (R)-vildagliptin as the matched-pair inactive enantiomer control in any experiment requiring exclusion of DPP-4-dependent effects. Because (R)-VIL shares identical molecular weight, lipophilicity, and solubility with active S-VIL but possesses no detectable DPP-4 inhibition, it is the only control that fully accounts for non-specific compound effects, cellular uptake artifacts, and matrix interference in Caco-2, MIN6, or islet-cell assays [1][2]. Dose-equivalent administration in db/db or ob/ob mouse models enables clean differentiation of DPP-4-mediated glucose regulation from off-target metabolic effects [3].

Vildagliptin API Enantiomeric Purity Release Testing & Stability Monitoring

Deploy certified (R)-vildagliptin reference standard (≥98% purity) as the system suitability marker and external calibration standard for chiral HPLC or CE-based quantification of the R-enantiomer in vildagliptin drug substance. Validated methods on Lux Cellulose-2 columns and α-CD-modified capillary electrophoresis have demonstrated baseline resolution (Rs >1.5) of the R/S pair, enabling detection and quantification of the R-isomer at ≤0.1% levels relative to the S-API peak [1][2]. This fulfills ICH Q3A requirements for enantiomeric impurity reporting, identification, and qualification thresholds in ANDA submissions [3].

DPP-8/DPP-9 Off-Target Safety Profiling in Preclinical Toxicology Programs

Incorporate (R)-vildagliptin as the pharmacologically silent enantiomer control in studies designed to differentiate DPP-4-mediated pharmacology from DPP-8/DPP-9-related toxicities. The known Ki values for S-VIL against DPP-8 (810 nM) and DPP-9 (95 nM) provide a selectivity window that can be interrogated using the R-enantiomer as a receptor-inert comparator. High-dose toxicology protocols (e.g., 13-week rodent studies) benefit from this head-to-head design, as demonstrated by Burkey et al. (2008), who showed that S-VIL plasma concentrations exceeding DPP-8/9 Ki values did not reproduce DPP-8/9 inhibitor toxicities [1][2].

Process Chemistry & Chiral Purity Optimization in Vildagliptin Synthesis

Use (R)-vildagliptin as the authentic impurity marker in asymmetric synthesis development to monitor and minimize enantiomeric impurity carryover from intermediate steps. Patent literature indicates that residual R-isomer in penultimate intermediates directly propagates into final API, with specifications requiring R-isomer ≤0.5%. Spiking experiments with the characterized (R)-standard allow validation of recrystallization and chiral resolution steps, directly supporting process analytical technology (PAT) and quality-by-design (QbD) frameworks in GMP manufacturing [1][2].

Quote Request

Request a Quote for 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.